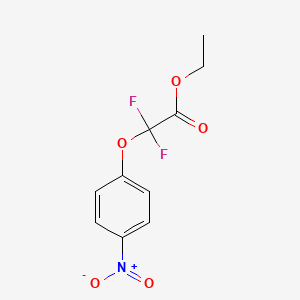

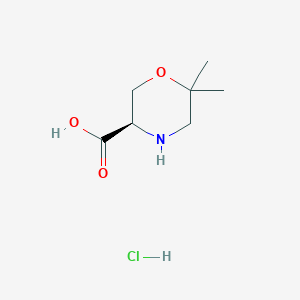

![molecular formula C9H17ClN4O2S B1424411 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride CAS No. 1333799-16-8](/img/structure/B1424411.png)

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride

Descripción general

Descripción

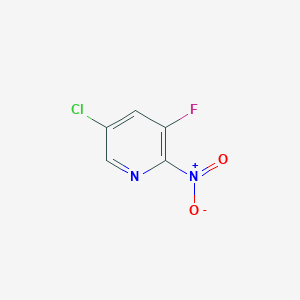

“1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride” is a chemical compound used in scientific research . It has a molecular formula of C9H16N4O2S and a molecular weight of 244.31 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N4O2S/c1-3-14-8-11(9(2)13-14)18(16,17)15-6-4-10(12)5-7-15/h8,10H,3-7,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

- Facile Synthesis and Pharmacological Testing: A study by Srivastava et al. (2008) reported the facile synthesis of a biaryl pyrazole sulfonamide derivative and investigated the effect of replacing the -CO group in the compound by the -SO(2) group in the aminopiperidine region. Primary ex-vivo pharmacological testing and in vitro screening showed the loss of CB1 receptor antagonism in the sulfonamide derivative (Srivastava et al., 2008).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity: A paper by El‐Emary et al. (2002) discussed the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, including the sulfonamide derivative, and their antimicrobial activity. This highlights the potential application of such compounds in addressing microbial resistance (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer and Antioxidant Potential

- Anticancer Agent Evaluation: The synthesis and evaluation of piperidine derivatives as promising anticancer agents were explored in a study by Vinaya et al. (2009). They synthesized several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants, indicating a potential application in agricultural biotechnology and cancer research (Vinaya et al., 2009).

- Antioxidant Evaluation: Gouda (2012) conducted a study on the synthesis of pyrazolopyridine derivatives and their antioxidant properties. Some of these compounds exhibited promising antioxidant activities, which could be relevant for research in oxidative stress-related diseases (Gouda, 2012).

Ligand Design and Drug Discovery

- N-alkylated Arylsulfonamides Research: Canale et al. (2016) researched the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines. This approach led to the identification of potent and selective 5-HT7 receptor antagonists, illustrating the significance of these derivatives in drug discovery, particularly for CNS disorders (Canale et al., 2016).

Molecular Interaction Studies

- Molecular Interaction Studies: Shim et al. (2002) examined the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Their study provides insights into the binding interactions of such compounds with receptors, which is crucial for designing targeted therapies (Shim et al., 2002).

Propiedades

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2S.ClH/c1-12-7-9(6-11-12)16(14,15)13-4-2-8(10)3-5-13;/h6-8H,2-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFYZZZLVLTYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

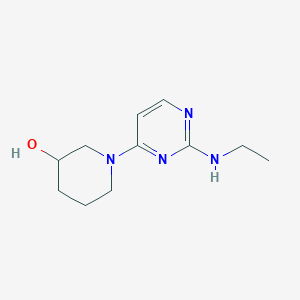

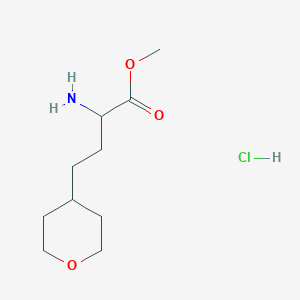

![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1424340.png)

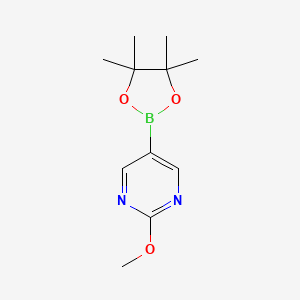

![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride](/img/structure/B1424350.png)